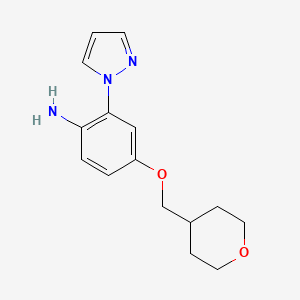
2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is a complex organic compound featuring a pyrazole ring, a tetrahydropyran ring, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the tetrahydropyran and aniline groups. Common synthetic routes include:
Pyrazole Formation: : The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic conditions.
Tetrahydropyran Introduction: : The tetrahydropyran ring can be introduced via nucleophilic substitution reactions using appropriate halogenated intermediates.
Aniline Group Addition: : The aniline group can be introduced through amination reactions, often involving diazonium salts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the aniline group to its corresponding nitro compound.
Reduction: : Reduction reactions can reduce nitro groups to amines.
Substitution: : Substitution reactions can replace functional groups on the pyrazole or tetrahydropyran rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: : Common reagents include halides and strong bases.
Major Products Formed
Oxidation: : Nitro derivatives of the compound.
Reduction: : Amine derivatives of the compound.
Substitution: : Various substituted pyrazoles and tetrahydropyran derivatives.
Scientific Research Applications
2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is unique due to its combination of pyrazole, tetrahydropyran, and aniline groups. Similar compounds include:
2-(1H-pyrazol-1-yl)acetic acid: : Contains a pyrazole ring but lacks the tetrahydropyran and aniline groups.
4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline: : Contains the tetrahydropyran and aniline groups but lacks the pyrazole ring.
Properties
IUPAC Name |
4-(oxan-4-ylmethoxy)-2-pyrazol-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c16-14-3-2-13(10-15(14)18-7-1-6-17-18)20-11-12-4-8-19-9-5-12/h1-3,6-7,10,12H,4-5,8-9,11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEFRLZXGFVUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=C(C=C2)N)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














